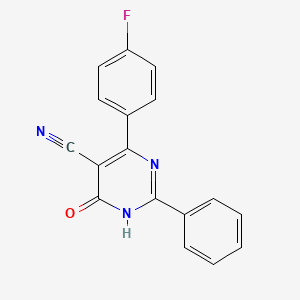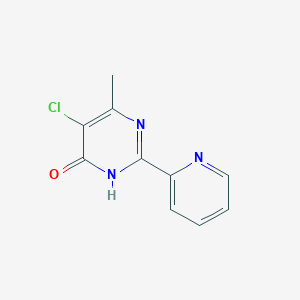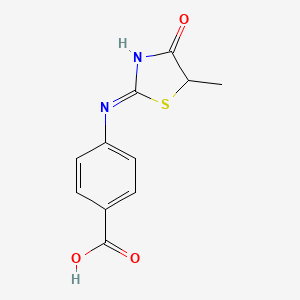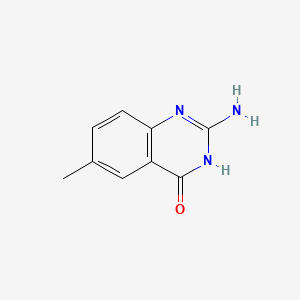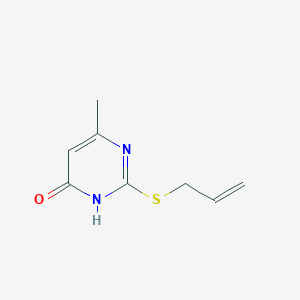![molecular formula C13H10N2OS B1418192 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1030120-83-2](/img/structure/B1418192.png)
7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Descripción general
Descripción
“7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of thieno[3,2-d]pyrimidine .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . An effective method for synthesizing substituted thieno[2,3-d]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications :
- Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
Antitumor Activity :
- New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. The majority of these compounds displayed potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Green Chemistry in Synthesis :
- A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been reported. This method is characterized by step economy, reduced catalyst loading, and easy purification, making it an environmentally friendly option (Shi et al., 2018).
Phosphodiesterase 7 Inhibitors :
- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as potent phosphodiesterase 7 (PDE7) inhibitors, with potential therapeutic applications in various diseases (Kawai et al., 2014).
Scientific Research Applications of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Antimicrobial and Anti-inflammatory Agents
Thienopyrimidine derivatives, including this compound, have shown remarkable activity as antimicrobial and anti-inflammatory agents. These compounds are valuable in organic chemistry due to their wide applications as bioactive compounds with multiple biological activities. The synthesis and reactions of these compounds have led to the development of new series that are effective against fungi, bacteria, and inflammation (Tolba et al., 2018).
Antitumor Activity
There is significant research indicating that thieno[3,2-d]pyrimidine derivatives possess potent antitumor activity. These compounds have shown promising results against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. The synthesis of these derivatives and their biological evaluation have opened new avenues for cancer treatment research (Hafez & El-Gazzar, 2017).
Green Synthesis Approach
A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, characterized by step economy and easy purification. This method represents a more environmentally friendly and efficient way to produce these pharmacologically important compounds (Shi et al., 2018).
Phosphodiesterase 7 Inhibitors
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been discovered as potent phosphodiesterase 7 (PDE7) inhibitors. These compounds, identified from chemical libraries, have shown promising cellular efficacy and could be beneficial in developing new therapeutic agents (Kawai et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the activity of Cyt-bd . This interaction results in the disruption of the energy metabolism of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s significant antimycobacterial activity suggests it may have favorable absorption, distribution, metabolism, and excretion properties that allow it to reach its target and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation. The compound has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Análisis Bioquímico
Biochemical Properties
7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme EZH2 (Enhancer of Zeste Homolog 2), which is involved in the regulation of gene expression through histone methylation . The compound acts as an inhibitor of EZH2, thereby modulating the epigenetic landscape and influencing gene expression patterns. Additionally, it has been shown to interact with cytochrome bd oxidase in Mycobacterium tuberculosis, inhibiting its activity and affecting the bacterial energy metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell migration . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, it affects gene expression by inhibiting EZH2, leading to changes in the expression of genes involved in cell growth and survival . In bacterial cells, the compound disrupts cellular metabolism by inhibiting cytochrome bd oxidase, leading to reduced ATP production and impaired bacterial growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of EZH2, inhibiting its methyltransferase activity and preventing the methylation of histone H3 at lysine 27 (H3K27me3) . This results in the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways. Additionally, the compound inhibits cytochrome bd oxidase by binding to its active site, disrupting the electron transport chain and reducing ATP production in Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its antiproliferative and apoptotic effects on cancer cells, as well as its inhibitory effects on bacterial growth . The compound’s efficacy may decrease over time due to potential resistance mechanisms developed by cancer cells or bacteria.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and bacterial infections without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound also affects metabolic flux by inhibiting key enzymes such as EZH2 and cytochrome bd oxidase, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to target sites such as the nucleus or mitochondria. The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with EZH2 and other nuclear proteins involved in gene regulation . It may also localize to the mitochondria, where it can inhibit cytochrome bd oxidase and affect cellular energy metabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-4-2-3-5-9(8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGOZUQZEAJJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)
![Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1418112.png)

![ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate](/img/structure/B1418117.png)
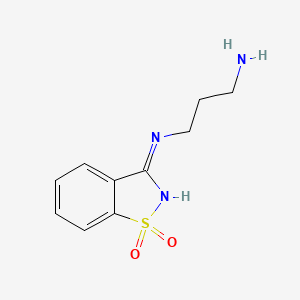

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)
